Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 146257-05-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at position 3, and a methoxymethyl substituent at position 2. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing protease inhibitors, kinase inhibitors, and other bioactive molecules. Its stereochemical complexity and functional group arrangement make it valuable for structure-activity relationship (SAR) studies and drug design .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
NRWCGXRROLHAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)COC |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Reagents
- Pyrrolidine derivatives with appropriate substitution patterns or precursors for ring formation.
- tert-Butoxycarbonyl anhydride (Boc2O) for nitrogen protection.
- Methoxymethylating agents , such as methoxymethyl chloride or equivalents, for introducing the methoxymethyl group.
- Oxidizing or hydroxylating agents to install the hydroxy group at the 3-position.
- Solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran.
- Bases and catalysts for selective transformations.
Representative Synthetic Route
Based on patent literature and related synthetic methods for similar pyrrolidine derivatives, a plausible synthetic route is as follows:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrrolidine ring with 3-hydroxy and 4-substituent | Cyclization of suitable amino acid or precursor | Pyrrolidine intermediate with free amine |
| 2 | Protection of nitrogen with tert-butoxycarbonyl group | tert-Butoxycarbonyl anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of tert-butyl pyrrolidine-1-carboxylate derivative |
| 3 | Introduction of methoxymethyl group at 4-position | Methoxymethyl chloride or equivalent, base (e.g., NaH), solvent (e.g., THF), low temperature | Installation of methoxymethyl substituent |
| 4 | Purification and isolation | Crystallization or chromatography | Pure tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
Detailed Method from Patent US8247415B2
The patent US8247415B2 describes hydroxymethyl pyrrolidine derivatives and their preparation, which includes compounds structurally related to this compound. The key steps include:
- Starting from a pyrrolidine core, the nitrogen is protected using tert-butoxycarbonyl anhydride.
- Hydroxylation at the 3-position is achieved by selective oxidation or substitution reactions.
- The methoxymethyl group is introduced via nucleophilic substitution using methoxymethylating agents.
- The reaction conditions are optimized to maintain stereochemical integrity and yield high purity products.
This method emphasizes the use of mild conditions to avoid racemization and side reactions.
Alternative Methodologies
Other synthetic approaches may involve:
- Use of chiral auxiliaries or catalysts to ensure enantiomeric excess.
- Stepwise functional group transformations starting from simpler pyrrolidine derivatives.
- Use of protecting groups other than Boc, followed by Boc protection at a later stage.
- Employing enzymatic or chemoenzymatic methods for stereoselective hydroxylation.
Purification and Characterization
- Crystallization from solvents such as ethyl acetate or ethanol is common.
- Chromatographic techniques (e.g., silica gel column chromatography) are used to isolate pure compounds.
- Characterization includes NMR (1H, 13C), IR, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nitrogen Protection | tert-Butoxycarbonyl anhydride, triethylamine, DCM, 0–25°C | Boc group introduction; mild base avoids side reactions |
| Hydroxylation | Selective oxidation or substitution; reagents vary | Maintains stereochemistry at C-3 |
| Methoxymethylation | Methoxymethyl chloride, NaH or equivalent base, THF, low temperature | Nucleophilic substitution to install methoxymethyl group |
| Solvents | Dichloromethane, tetrahydrofuran, ethyl acetate, ethanol | Choice depends on step and solubility |
| Purification | Crystallization, chromatography | Ensures high purity and stereochemical integrity |
| Stereochemical Control | Use of chiral precursors or catalysts | Critical for biological activity |
Research Findings and Perspectives
- The Boc protection strategy is well-established for pyrrolidine derivatives and provides stability during subsequent synthetic steps.
- The methoxymethyl substituent installation requires careful control of reaction conditions to prevent over-alkylation or side reactions.
- Hydroxylation at the 3-position often involves regio- and stereoselective methods, sometimes requiring chiral catalysts or auxiliaries to achieve high enantiomeric excess.
- The synthetic routes are adaptable for scale-up in pharmaceutical manufacturing, with purification methods ensuring compliance with regulatory standards.
- Recent patents and literature emphasize the importance of stereochemical purity for biological efficacy, underscoring the need for precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4. It is a pyrrolidine derivative, a nitrogen-containing heterocycle. Due to its structural properties, it is often used in organic synthesis and pharmaceutical research.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
- Biology It can be used to study enzyme mechanisms and protein-ligand interactions.
- Industry It is used in the production of fine chemicals and as a building block for various industrial processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a carbonyl group. Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
- Reduction The compound can be reduced to form various derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
- Substitution The methoxymethyl group can be substituted with other functional groups. Various nucleophiles can be used for substitution reactions, depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Isomers
tert-Butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1146951-37-2) Structural Differences: The hydroxyl and methoxymethyl groups are positioned at C4 and C2, respectively, compared to C3 and C4 in the target compound. The (2R,4R) stereochemistry enhances its utility as a chiral building block in asymmetric synthesis .
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Functional Group Variation : Replaces the methoxymethyl group with a hydroxymethyl group.
- Reactivity : The hydroxymethyl group is more polar and prone to oxidation, making it less stable under acidic or oxidative conditions compared to the methoxymethyl derivative. This compound serves as a precursor for brominated analogs (e.g., tert-butyl 3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate) used in nucleophilic substitution reactions .
Substituent Variations
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6)
- Key Features : Incorporates a trifluoromethyl group and a methyl group at C3 and C4.
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reactivity in cross-coupling reactions. The methyl group introduces steric hindrance, affecting substrate binding in enzymatic assays .
trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate Functionalization: Includes a benzyloxycarbonyl (Cbz)-protected amino group at C3. Applications: The Cbz group enables selective deprotection for peptide coupling, contrasting with the Boc group’s acid-labile nature. This compound is pivotal in synthesizing β-turn mimetics .
Physicochemical and Pharmacokinetic Comparisons
*Calculated using ChemAxon.
Key Observations:
- Lipophilicity : Trifluoromethyl and methyl groups increase LogP, reducing aqueous solubility.
- Bioavailability : The Boc group enhances membrane permeability compared to unprotected amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
